4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
Description
4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C15H13ClO3S3 It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a chlorobenzenesulfonate moiety
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3S3/c16-12-3-7-14(8-4-12)22(17,18)19-13-5-1-11(2-6-13)15-20-9-10-21-15/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQKSXJESKGDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization-Sulfonation
A modified approach combines dithiolane formation and sulfonation in a single pot. This method reduces purification steps but requires precise stoichiometry:
Enzymatic Sulfonation
Recent patents describe lipase-mediated sulfonation in non-aqueous media, enhancing selectivity. For example, Candida antarctica lipase B (CAL-B) in tert-butanol achieves 55% conversion at 40°C over 24 hours. While less efficient, this method avoids harsh acids and bases, making it suitable for heat-sensitive substrates.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, Ar–H), 7.55 (d, J = 8.8 Hz, 2H, Ar–H), 7.10 (d, J = 8.4 Hz, 2H, dithiolan-Ar–H), 6.95 (d, J = 8.4 Hz, 2H, dithiolan-Ar–H), 4.35–4.25 (m, 2H, S–CH₂), 3.95–3.85 (m, 2H, S–CH₂).
- IR (KBr) : 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym), 750 cm⁻¹ (C–S).
Chromatographic Purity HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥96% purity, with retention time = 8.2 minutes.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonate group can be reduced to form the corresponding sulfonic acid.
Substitution: The chlorine atom in the chlorobenzenesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Organic Synthesis
4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. The dithiolan ring can participate in various chemical reactions, making it useful in synthesizing other dithiolan derivatives or sulfonates.
Biochemical Probes
Due to its structural features, this compound is investigated as a biochemical probe. The dithiolan moiety can interact with thiol groups in proteins, potentially inhibiting enzyme activities. This property makes it a candidate for studying enzyme mechanisms and protein interactions in biochemical pathways.
Antimicrobial and Anticancer Activity
Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. Studies have shown that sulfonamide derivatives can inhibit enzymes associated with cancer cell proliferation and show efficacy against various human cancer cell lines .
Specialty Chemicals Development
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique combination of functional groups allows it to be tailored for specific industrial processes or products.
Case Study 1: Anticancer Activity
In a study evaluating various sulfonamide derivatives for anticancer activity, compounds containing the dithiolan structure were found to exhibit significant cytotoxic effects against breast cancer cell lines. The mechanisms involved apoptosis induction and inhibition of cell cycle progression .
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibitory potential of sulfonamide derivatives demonstrated that compounds similar to this compound effectively inhibited acetylcholinesterase and butyrylcholinesterase activities, which are crucial targets for Alzheimer's disease treatment .
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorobenzenesulfonate group can also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate
- 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is unique due to the presence of both the dithiolan ring and the chlorobenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula and a molar mass of approximately 372.91 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.
The compound features a dithiolane ring, which is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and redox reactions. The presence of the sulfonate group enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 372.91 g/mol |
| Density | 1.448 ± 0.06 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exhibit:
- Antioxidant Activity : Due to the presence of sulfur atoms, which can scavenge free radicals.
- Antimicrobial Properties : Its sulfonate group may enhance interaction with microbial membranes.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
Antioxidant Activity
A study conducted on various dithiolane derivatives indicated that compounds with similar structures exhibited significant antioxidant properties. The mechanism involves the donation of electrons by sulfur atoms, which neutralizes reactive oxygen species (ROS) .
Antimicrobial Activity
Research has shown that sulfonated compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes. In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
Another study highlighted the potential of this compound as an enzyme inhibitor. It was found to inhibit acetylcholinesterase activity in a dose-dependent manner, suggesting its potential use in treating conditions like Alzheimer's disease .
Case Study 1: Antioxidant Efficacy
In a comparative analysis involving various antioxidants, this compound demonstrated superior efficacy in reducing lipid peroxidation levels in rat liver homogenates when compared to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The results were statistically significant when compared to control groups treated with conventional antibiotics .
Q & A
Q. What are the critical steps and parameters in synthesizing 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate, and how is purity ensured?
Synthesis involves acid-catalyzed cyclization of 1,2-ethanedithiol with carbonyl precursors to form the dithiolane ring, followed by sulfonation with 4-chlorobenzenesulfonyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C during sulfonation) and moisture exclusion. Purity is ensured via silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Structural confirmation uses 1H/13C NMR and FT-IR .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : Identifies proton environments (e.g., dithiolane protons at δ 3.15–3.30 ppm) and aromatic sulfonate signals (δ 7.70–8.10 ppm).
- FT-IR : Confirms sulfonate S=O stretches (1360–1380 cm⁻¹ and 1170–1190 cm⁻¹).
- HRMS : Validates molecular ion ([M+H]⁺) with <5 ppm accuracy. Data interpretation compares experimental results with DFT-calculated spectra .
Q. How is the compound’s stability assessed under varying experimental conditions?
Accelerated degradation studies (pH 2–10 buffers, 40–60°C, light exposure) are analyzed via HPLC (C18 column, methanol/buffer pH 4.6 [65:35]). LC-MS/MS identifies degradation products, while Arrhenius plots predict shelf-life .
Q. What HPLC method development strategies are recommended for quantifying this compound?
Optimize columns (C8 vs. C18), mobile phases (methanol/phosphate buffer), and UV detection (λ = 254 nm). Validate linearity (R² > 0.995), LOD/LOQ, and recovery (98–102%) using impurity standards .
Q. How can reaction yield be optimized during scale-up?
Response Surface Methodology (Box-Behnken design) evaluates molar ratios (1:1.05–1:1.25), time (4–8 h), and temperature (25–45°C). Inline FT-IR monitors reaction progress, ensuring reproducibility at 1 kg scale .
Advanced Research Questions
Q. How do computational methods aid in understanding electronic properties?
DFT calculations (B3LYP/6-311G(d,p)) predict HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies. These guide reactivity predictions and intermolecular interaction analysis .
Q. What mechanistic insights exist for the hydrolysis of the dithiolane-sulfonate system?
Isotopic labeling (18O in sulfonate) and LC-MS reveal acid-catalyzed cleavage via protonation and nucleophilic attack. Eyring plots (Ea = 55–65 kJ/mol) align with DFT transition states .
Q. How are contradictions in biological activity data resolved?
Standardize assay conditions (DMSO ≤ 0.1%), use orthogonal methods (microdilution vs. disk diffusion), and verify chemical integrity (HPLC > 98% purity). Meta-analyses compare structure-activity relationships .
Q. How does X-ray crystallography elucidate solid-state interactions?
Single-crystal diffraction (Mo Kα, 100K) reveals dihedral angles (35–40°), hydrogen bonding (O···H-C = 2.40–2.55 Å), and π-stacking (3.45 Å spacing). These influence solubility and stability .
Q. What advanced routes address synthetic challenges in functionalization?
Orthogonal protection (TBDMS groups), Pd-catalyzed cross-coupling, and flow chemistry enable sequential functionalization. In situ FT-NIR monitors dithiolane closure (SH stretch at 2550 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
